

# Application Notes: Synthesis of Mc-Phe-Lys(Boc)-PAB-MMAE Drug-Linker

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Compound of Interest		
Compound Name:	Mc-Phe-Lys(Boc)-PAB	
Cat. No.:	B8182211	Get Quote

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## Introduction

This document provides a detailed protocol for the synthesis of the drug-linker conjugate, **Mc-Phe-Lys(Boc)-PAB-**MMAE. This advanced linker-payload system is integral to the development of Antibody-Drug Conjugates (ADCs), combining a cathepsin-cleavable dipeptide (Phe-Lys), a self-immolative p-aminobenzyl carbamate (PABC) spacer, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE). The maleimidocaproyl (Mc) group facilitates covalent attachment to thiol groups on a monoclonal antibody, while the Boc protecting group on lysine allows for potential future modifications. This protocol outlines the activation of the p-aminobenzyl alcohol (PAB-OH) of the linker and its subsequent conjugation to the primary amine of MMAE.

## **Chemical Structures**

#### Mc-Phe-Lys(Boc)-PAB:

- Maleimidocaproyl (Mc): Thiol-reactive group for antibody conjugation.
- Phenylalanine-Lysine (Phe-Lys): Dipeptide sequence designed for cleavage by lysosomal proteases like Cathepsin B.
- Boc (tert-Butyloxycarbonyl): Protecting group on the lysine side-chain amine.



 PAB (p-aminobenzyl alcohol): A self-immolative spacer that releases the payload upon cleavage of the dipeptide.

MMAE (Monomethyl Auristatin E):

 A highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

# **Quantitative Data Summary**

The following table summarizes representative yields and purity for the key steps in the synthesis of a peptide-PABC-MMAE conjugate. The data is based on analogous syntheses reported in the literature, as specific data for **Mc-Phe-Lys(Boc)-PAB**-MMAE is not readily available.[2][3]

Step	Reactants	Product	Typical Yield (%)	Typical Purity (%) (by HPLC)
1. Activation of PAB-OH	Mc-Phe- Lys(Boc)-PAB, p- nitrophenyl chloroformate, Pyridine	Mc-Phe- Lys(Boc)-PAB- PNP	45-55	>95
2. Conjugation to MMAE	Mc-Phe- Lys(Boc)-PAB- PNP, MMAE, DIPEA, HOAt	Mc-Phe- Lys(Boc)-PAB- MMAE	70-80	>98

# **Experimental Protocols Materials and Reagents**

- Mc-Phe-Lys(Boc)-PAB
- Monomethyl Auristatin E (MMAE)
- · p-Nitrophenyl chloroformate



- Pyridine (anhydrous)
- N,N-Diisopropylethylamine (DIPEA)
- 1-Hydroxy-7-azabenzotriazole (HOAt)
- N,N-Dimethylformamide (DMF, anhydrous)
- Dichloromethane (DCM, anhydrous)
- Tetrahydrofuran (THF, anhydrous)
- Ethyl acetate (EtOAc)
- Hexanes
- · Deionized water
- · Brine solution
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
- Mass Spectrometer (LC-MS)
- Nuclear Magnetic Resonance (NMR) Spectrometer

# Part 1: Activation of Mc-Phe-Lys(Boc)-PAB with p-Nitrophenyl Chloroformate

This protocol describes the activation of the benzylic alcohol of the PAB spacer to form a reactive p-nitrophenyl (PNP) carbonate.

Procedure:



- Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Mc-Phe-Lys(Boc)-PAB (1.0 eq.) in anhydrous THF.
- Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq.) to the solution, followed by the slow, portion-wise addition of p-nitrophenyl chloroformate (1.2 eq.).
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical HPLC-MS to confirm the consumption of the starting material and the formation of the activated PNP-carbonate intermediate.
- Work-up:
  - Once the reaction is complete, dilute the mixture with ethyl acetate.
  - Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude Mc-Phe-Lys(Boc)-PAB-PNP by flash column chromatography
  on silica gel using a gradient of ethyl acetate in hexanes.
- Characterization: Confirm the identity and purity of the activated linker by HPLC-MS and NMR spectroscopy.

# Part 2: Conjugation of Activated Linker to MMAE

This protocol details the conjugation of the activated **Mc-Phe-Lys(Boc)-PAB-PNP** to the primary amine of MMAE.

#### Procedure:

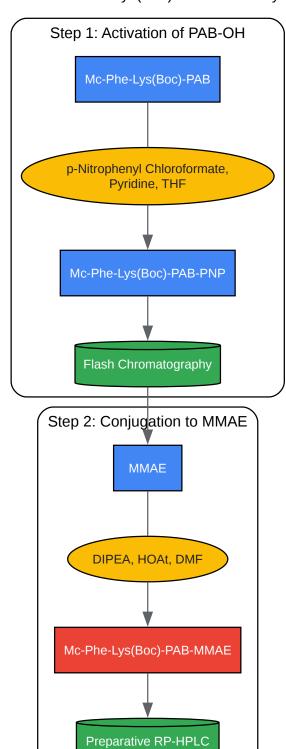
 Preparation: Under an inert atmosphere, dissolve the purified Mc-Phe-Lys(Boc)-PAB-PNP (1.0 eq.) and MMAE (1.1 eq.) in anhydrous DMF.



- Reaction Initiation: Add HOAt (1.2 eq.) and DIPEA (2.0 eq.) to the reaction mixture.
- Reaction Progression: Stir the reaction at room temperature for 4-6 hours.
- Monitoring: Monitor the progress of the conjugation by analytical HPLC-MS.
- Purification:
  - Upon completion, dilute the reaction mixture with a minimal amount of DMSO and purify the crude product by preparative reverse-phase HPLC (RP-HPLC).
  - Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase modifier.
  - Combine the fractions containing the pure product and lyophilize to obtain Mc-Phe-Lys(Boc)-PAB-MMAE as a white solid.
- Final Characterization: Confirm the identity, purity, and integrity of the final drug-linker conjugate using:
  - High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the conjugate.
  - NMR Spectroscopy (¹H and ¹³C): To verify the structure.
  - Analytical RP-HPLC: To determine the final purity (typically >98%).

## **Visualizations**





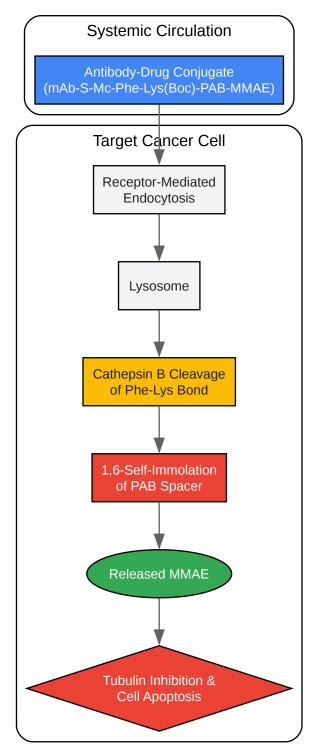
Workflow for Mc-Phe-Lys(Boc)-PAB-MMAE Synthesis

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Caption: Synthesis workflow for Mc-Phe-Lys(Boc)-PAB-MMAE.



#### Logical Flow of ADC Action and Payload Release



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Caption: ADC mechanism leading to MMAE release and cell death.



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### References

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